molecular formula C9H7Cl3O3 B11928526 Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)- CAS No. 30365-50-5

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)-

Cat. No.: B11928526
CAS No.: 30365-50-5
M. Wt: 269.5 g/mol
InChI Key: ZLSWBLPERHFHIS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®-, also known as fenoprop or Silvex, is an organic compound with the molecular formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator. This compound is known for its ability to mimic the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .

Preparation Methods

The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves the reaction of 2,4,5-trichlorophenol with propionic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures. Industrial production methods often involve the use of high-pressure reactors to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions[][3].

Scientific Research Applications

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.

    Industry: It is used in the production of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth and development pathways .

Comparison with Similar Compounds

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). it is unique due to the presence of an additional methyl group, which creates a chiral center in the molecule. This chiral center is responsible for the compound’s specific biological activity, which is found only in the (2R)-isomer .

Similar Compounds

Biological Activity

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, commonly known as Fenoprop or 2,4,5-TP, is a synthetic herbicide belonging to the phenoxy acid family. Its structural modification from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) to a propionic acid derivative enhances its biological activity and specificity in agricultural applications. This article delves into the compound's biological activity, focusing on its mechanisms of action, environmental persistence, and potential health implications.

Fenoprop features a chiral center due to the presence of an additional methyl group in its propionic acid moiety. The (R)-enantiomer is primarily responsible for its biological activity. Its molecular formula is C9H7Cl3O3C_9H_7Cl_3O_3, and it exhibits moderate water solubility.

Fenoprop mimics the natural plant hormone indoleacetic acid (IAA), leading to rapid and uncontrolled growth in plants. This auxin-mimicking action disrupts normal hormonal balances within plant systems, resulting in abnormal growth patterns and eventual plant death. The compound's mode of action can be summarized as follows:

  • Target : Indoleacetic acid (IAA)
  • Biochemical Pathways : Disruption of plant growth hormone balance
  • Result : Induced uncontrolled growth in target plants

Biological Activity and Environmental Persistence

Research highlights the compound's varying degradation rates in different environmental conditions. A study indicated that Fenoprop is one of the more persistent compounds among phenoxy herbicides. After 47 days of aerobic incubation with activated sludge, only about 40% of the (R)-enantiomer was degraded, while the (S)-enantiomer remained largely unchanged . This persistence raises concerns about its accumulation in ecosystems.

Table 1: Degradation Rates of Phenoxy Herbicides

CompoundDegradation Rate (%)Persistence Period (Days)
(R)-2-(2,4,5-trichlorophenoxy)propanoic acid~40%47
(S)-2-(2,4,5-trichlorophenoxy)propanoic acid~0%47

Toxicological Studies

Epidemiological studies have explored the potential health risks associated with exposure to chlorophenoxy herbicides like Fenoprop. Some studies suggest a statistically significant association between exposure and soft-tissue sarcomas and non-Hodgkin lymphoma among agricultural workers . However, other studies have not found consistent links between exposure and increased cancer risk .

Case Studies

  • Swedish Case-Control Studies : These studies indicated a significant association between chlorophenoxy herbicides and soft-tissue sarcomas among forestry workers .
  • UK Cohort Study : A cohort study involving male employees at a pesticide manufacturing company found no general excess mortality from cancer related to exposure to Fenoprop .
  • New Zealand Study : A case-control study did not demonstrate an increased risk of soft-tissue sarcoma among individuals exposed to chlorophenoxy herbicides .

Properties

CAS No.

30365-50-5

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

(2R)-2-(2,4,5-trichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m1/s1

InChI Key

ZLSWBLPERHFHIS-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.